molecular formula C12H17N3O B2800097 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1311919-93-3

1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2800097
CAS No.: 1311919-93-3
M. Wt: 219.288
InChI Key: DRXVKHFZDIVCOB-UHFFFAOYSA-N
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Description

1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.288. The purity is usually 95%.
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Biological Activity

The compound 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine is a synthetic piperazine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N2OC_{13}H_{16}N_{2}O, with a molecular weight of approximately 220.28 g/mol. The structural characteristics include:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Oxazole moiety : A five-membered ring containing one nitrogen and one oxygen atom.
  • Propynyl group : An alkyne substituent that may enhance biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and analgesic agent.

Antimicrobial Activity

Research indicates that derivatives of piperazine often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains:

CompoundBacterial StrainMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025

These findings suggest that the compound may possess broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have demonstrated the potential of piperazine derivatives in inhibiting cancer cell proliferation. The compound's structure allows it to interact with various molecular targets involved in cancer progression:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)5
PC-3 (prostate cancer)10

The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in oncology .

Analgesic Activity

Preliminary studies have suggested that the compound may exhibit analgesic properties. In animal models, it has been noted to reduce pain responses significantly:

Test ModelResult
Acetic acid-induced writhingSignificant reduction
Hot plate testIncreased pain threshold

These results indicate potential central and peripheral analgesic effects, warranting further investigation into its efficacy and safety profile .

Case Studies and Research Findings

Several studies have focused on the pharmacodynamics and pharmacokinetics of related piperazine compounds:

  • Study on Antimicrobial Activity : A comparative analysis of piperazine derivatives showed that modifications at the piperazine nitrogen could enhance antibacterial potency against resistant strains.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that structural modifications could lead to improved selectivity towards malignant cells while sparing normal cells.
  • Analgesic Mechanism Exploration : Investigations into the mechanism of action revealed that compounds like this one might modulate pain pathways through interaction with cannabinoid receptors or inhibition of fatty acid amide hydrolase (FAAH), which plays a role in pain perception .

Properties

IUPAC Name

5-methyl-3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-4-14-5-7-15(8-6-14)10-12-9-11(2)16-13-12/h1,9H,4-8,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXVKHFZDIVCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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